AZD2461

概要

説明

AZD2461は、オラパリブなどの初期の阻害剤の限界を克服するために開発された次世代ポリ(ADPリボース)ポリメラーゼ阻害剤です。 これは、薬物トランスポーターの基質として不適切に設計されており、オラパリブに対して耐性のある腫瘍に対して効果的です 。 This compoundは、特にBRCA1欠損腫瘍において前臨床モデルで有望な結果を示しています .

科学的研究の応用

AZD2461 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of poly (ADP-ribose) polymerase inhibition.

Biology: Investigated for its role in DNA damage response and repair mechanisms.

Industry: Utilized in the development of radiolabelled compounds for imaging and diagnostic purposes.

作用機序

AZD2461は、ポリ(ADPリボース)ポリメラーゼ酵素、特にポリ(ADPリボース)ポリメラーゼ1およびポリ(ADPリボース)ポリメラーゼ2を阻害することによって作用します 。 この阻害は、DNA一本鎖および二本鎖切断の修復を防ぎ、欠損したDNA修復メカニズムを持つ癌細胞で細胞死をもたらします。 This compoundは、ポリ(ADPリボース)ポリメラーゼ3に対する親和性が低く、オラパリブと比較して毒性プロファイルが改善されていることに貢献しています .

6. 類似の化合物との比較

This compoundは、オラパリブやルカパリブなどの他のポリ(ADPリボース)ポリメラーゼ阻害剤と比較されます。

オラパリブ: This compoundは、P-糖タンパク質の過剰発現など、オラパリブに関連する耐性メカニズムを克服するように設計されています.

ルカパリブ: 両方の化合物はポリ(ADPリボース)ポリメラーゼ酵素を阻害しますが、this compoundは、特にポリ(ADPリボース)ポリメラーゼ3に対する親和性が低い、異なる選択性プロファイルを持っています.

参考文献

準備方法

AZD2461の合成には、ピペリジンエーテルコアの形成など、複数のステップが含まれます。 ある方法では、慎重に設計された放射性標識前駆体のCu媒介18Fフルオロ脱ホウ素化を用いて、this compoundの18F標識アイソトポログにアクセスします 。 産業生産方法では、通常、収率と純度を最大化するために反応条件を最適化しますが、特定の産業方法は専売特許であり、公表されていません。

化学反応の分析

AZD2461は、主にポリ(ADPリボース)ポリメラーゼ阻害剤に典型的な反応を受けます。 これらには以下が含まれます。

酸化と還元: this compoundは、特に活性酸素種の存在下で、レドックス反応を受ける可能性があります。

置換反応: この化合物は、特にピペリジンエーテルコアにおいて、求核置換反応に関与する可能性があります。

一般的な試薬と条件: フッ素18や銅触媒などの試薬は、this compoundの合成と修飾に一般的に使用されます.

主要な生成物: これらの反応の主要な生成物は、this compoundの改変版であり、多くの場合、イメージングまたは治療目的で使用されます.

4. 科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: ポリ(ADPリボース)ポリメラーゼ阻害の影響を調べるためのモデル化合物として使用されます。

生物学: DNA損傷応答および修復メカニズムにおける役割について調査されます。

類似化合物との比較

AZD2461 is compared with other poly (ADP-ribose) polymerase inhibitors like olaparib and rucaparib:

References

特性

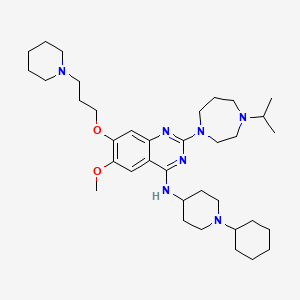

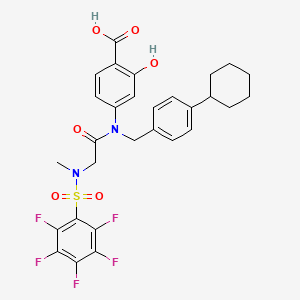

IUPAC Name |

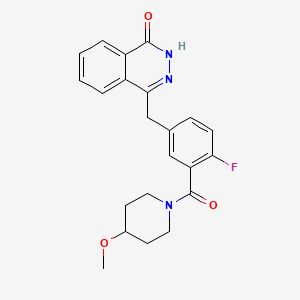

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNBNUYQTQIHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657831 | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174043-16-3 | |

| Record name | AZD-2461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1174043-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-2461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)

![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)